molecular formula C25H29NO4 B12515714 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine CAS No. 816446-63-6

2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine

Cat. No.: B12515714
CAS No.: 816446-63-6
M. Wt: 407.5 g/mol
InChI Key: HVXYZVHVWUYNPA-UHFFFAOYSA-N
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Description

2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two 2-[(2-methoxyethoxy)methyl]phenyl groups attached to the 2 and 6 positions of a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dibromopyridine with 2-[(2-methoxyethoxy)methyl]phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, under Suzuki-Miyaura coupling conditions. The reaction is carried out in an inert atmosphere, typically using a solvent like toluene or tetrahydrofuran (THF), and requires heating to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine involves its ability to form stable complexes with metal ions through coordination with the nitrogen atom in the pyridine ring. This coordination can influence various biochemical pathways and molecular targets, including enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine is unique due to the presence of the methoxyethoxy groups, which enhance its solubility and reactivity compared to other similar compounds. This unique structural feature makes it particularly useful in applications requiring high solubility and specific reactivity patterns.

Properties

CAS No.

816446-63-6

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

2,6-bis[2-(2-methoxyethoxymethyl)phenyl]pyridine

InChI

InChI=1S/C25H29NO4/c1-27-14-16-29-18-20-8-3-5-10-22(20)24-12-7-13-25(26-24)23-11-6-4-9-21(23)19-30-17-15-28-2/h3-13H,14-19H2,1-2H3

InChI Key

HVXYZVHVWUYNPA-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3COCCOC

Origin of Product

United States

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